molecular formula C15H25OP B14344481 Dicyclohexyl(methoxyethynyl)phosphane CAS No. 95111-94-7

Dicyclohexyl(methoxyethynyl)phosphane

Cat. No.: B14344481
CAS No.: 95111-94-7
M. Wt: 252.33 g/mol
InChI Key: AWAMOKGDTBROPK-UHFFFAOYSA-N
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Description

Dicyclohexyl(methoxyethynyl)phosphane is a tertiary phosphane ligand characterized by a phosphorus atom bonded to two cyclohexyl groups and a methoxyethynyl moiety. This structure imparts unique steric and electronic properties, making it valuable in coordination chemistry and catalysis. The cyclohexyl groups provide significant steric bulk, which stabilizes metal complexes and influences reaction selectivity, while the methoxyethynyl group introduces electron-withdrawing effects that modulate the ligand’s electronic profile.

Properties

CAS No.

95111-94-7

Molecular Formula

C15H25OP

Molecular Weight

252.33 g/mol

IUPAC Name

dicyclohexyl(2-methoxyethynyl)phosphane

InChI

InChI=1S/C15H25OP/c1-16-12-13-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h14-15H,2-11H2,1H3

InChI Key

AWAMOKGDTBROPK-UHFFFAOYSA-N

Canonical SMILES

COC#CP(C1CCCCC1)C2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclohexyl(methoxyethynyl)phosphane typically involves the reaction of dicyclohexylphosphine with methoxyethyne under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of the methoxyethyne, allowing it to react with the dicyclohexylphosphine. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl(methoxyethynyl)phosphane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into different phosphine derivatives.

    Substitution: The methoxy and ethynyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Various phosphine derivatives.

    Substitution: Compounds with different functional groups replacing the methoxy or ethynyl groups.

Scientific Research Applications

Dicyclohexyl(methoxyethynyl)phosphane has several applications in scientific research:

    Chemistry: It is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

    Biology: The compound can be employed in the synthesis of biologically active molecules and as a probe in biochemical studies.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of dicyclohexyl(methoxyethynyl)phosphane involves its ability to coordinate with metal centers, forming stable complexes that can participate in various catalytic cycles. The methoxy and ethynyl groups provide additional sites for interaction with substrates, enhancing the compound’s versatility in chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the metal center it coordinates with.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Enzymatic Inhibition by Gold(I) Phosphane Complexes
Compound DHFR Inhibition (SKBR3 cells) TrxR Inhibition (SKBR3 cells) IC₅₀ (MDA-MB231)
Cl-Au-P (Analog) 37% residual activity 37% residual activity 3.46 µM
N-Au-P (Inactive Analog) No inhibition No inhibition >50 µM
Table 2: Catalytic Performance of Phosphane Ligands
Ligand Reaction Type Catalyst Loading Yield/ee Reference
(R)-Cy2MOP Asymmetric C–N Coupling 0.2 mol% 88% yield, 97% ee
XPhos Suzuki-Miyaura Coupling 0.05 mol% >95% yield
Dicyclohexyl(2,4,6-trimethylphenyl)phosphane Hydroformylation 1 mol% 80% yield

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